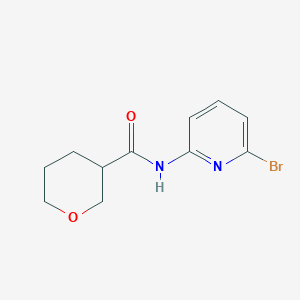

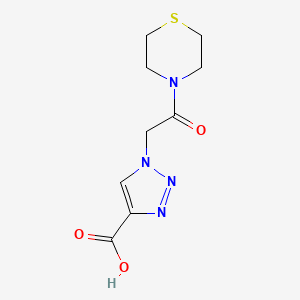

(3-(哌啶-3-基)-1H-吡唑-5-基)甲醇

描述

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . An organophotocatalysed [1 + 2 + 3] strategy was developed to enable the one-step access to diverse 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidines are used to study enzymic chemoselective and enantioselective acyl transfers in hydroxymethylpiperidines .Physical And Chemical Properties Analysis

The molecular weight of a similar compound, (S)-piperidin-3-yl)methanol, is 115.17 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 .科学研究应用

抗菌和植物毒性活性

具有感兴趣核心结构的吡唑烯已显示出显著的生物活性。例如,通过使用哌啶作为催化剂,将香豆素与取代苄基肼缩合合成的衍生物表现出抗菌和植物毒性活性。值得注意的是,该类化合物中的某些化合物表现出明显的抗菌效果,而所有合成的化合物在植物毒性测定中均表现活性,展示了它们在农业应用以及抗菌剂开发中的潜力(Amara Mumtaz et al., 2015)。

结构和分子研究

类似化合物的结构和分子构型一直是研究的课题,阐明了它们的晶体和分子结构。涉及X射线衍射的研究已确认了哌啶环的椅状构象,并揭示了具有相关结构基元的化合物周围硫原子的畸变四面体几何构型。这些详细的结构表征对于理解这些化合物与生物靶标的相互作用机制以及设计具有增强生物活性的分子至关重要(S. Naveen et al., 2015)。

衍生物的合成和生物活性

通过将香豆素与水合肼和其他肼在微波辐射下反应合成吡唑烯衍生物已经得到探索,导致具有有希望的抗菌和抗真菌活性的化合物。这种合成方法突显了(3-(哌啶-3-基)-1H-吡唑-5-基)甲醇骨架的多功能性,可用于生成具有生物活性的分子,有望用于开发新的抗菌剂(Deepak Swarnkar et al., 2014)。

分子相互作用研究

除了合成和生物活性研究外,还进行了关于具有类似结构特征的化合物的分子相互作用研究,以了解它们与生物受体的结合机制。例如,涉及分子轨道方法和构象分析的研究提供了关于某些吡唑烯衍生物对大麻素受体的拮抗活性的见解,这可能有助于设计具有特定受体靶向能力的药物(J. Shim et al., 2002)。

安全和危害

(S)-piperidin-3-yl)methanol is classified as a skin corrosive, Sub-category 1B . It causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

未来方向

属性

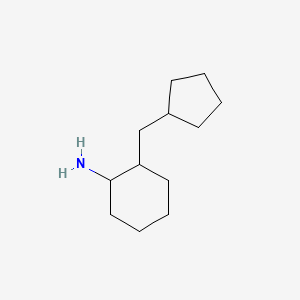

IUPAC Name |

(3-piperidin-3-yl-1H-pyrazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c13-6-8-4-9(12-11-8)7-2-1-3-10-5-7/h4,7,10,13H,1-3,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMIOJQYCAZRBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NNC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1425823.png)

![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B1425826.png)

![3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1425835.png)

![2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-one](/img/structure/B1425839.png)

![2-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1425840.png)